molecular formula C25H17ClFN3O2 B2468136 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866345-04-2

5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2468136
CAS No.: 866345-04-2
M. Wt: 445.88
InChI Key: NVJLZQVDIBINLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic molecule featuring a pyrazolo[4,3-c]quinoline core fused with a [1,4]dioxino moiety. This structure is characterized by:

  • A pyrazolo[4,3-c]quinoline scaffold, known for its pharmacological relevance in modulating enzyme targets such as kinases and receptors .
  • A 4-fluorophenyl group at position 3, which enhances metabolic stability and electronic effects due to fluorine’s electronegativity .
  • A dioxino ring ([1,4]dioxino[2,3-g]) fused to the quinoline system, introducing conformational rigidity and oxygen-mediated solubility .

Properties

IUPAC Name

17-[(4-chlorophenyl)methyl]-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2/c26-17-5-1-15(2-6-17)13-30-14-20-24(16-3-7-18(27)8-4-16)28-29-25(20)19-11-22-23(12-21(19)30)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJLZQVDIBINLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its antiproliferative effects against various cancer cell lines and other pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, one method includes the use of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in combination with N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl bromide , yielding the target compound with a high purity rate of approximately 86% .

The structural analysis reveals that the compound consists of multiple aromatic rings and a dioxin moiety, contributing to its unique chemical properties. The crystal structure shows almost co-planar arrangements of the chlorophenyl and fluorophenyl groups, which may influence its biological interactions .

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant activity against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Apoptosis induction
HCT1167.8Cell cycle arrest
A5496.5Apoptosis and necrosis

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. The findings suggest moderate to strong inhibition with IC50 values indicating its potential as a therapeutic agent for conditions like Alzheimer's disease and bacterial infections .

Enzyme IC50 (µM) Reference Compound IC50 (µM)
Acetylcholinesterase12.521.25 (Thiourea)
Urease8.015.0 (Standard Inhibitor)

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited cell proliferation in MCF-7 cells through mitochondrial pathway activation leading to apoptosis .
  • Enzyme Inhibition Study : Research published in Bioorganic Chemistry highlighted its potent AChE inhibition compared to standard drugs, suggesting a multi-target approach in neurodegenerative diseases .
  • Antibacterial Activity : The compound was also tested against various bacterial strains, showing moderate antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Scientific Research Applications

Industrial Production

For large-scale production, optimization of these synthetic routes is crucial. Techniques such as continuous flow reactors and catalysts can enhance yield and purity while reducing reaction times.

The compound exhibits significant biological activities attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, presenting potential anti-cancer properties.
  • Receptor Modulation : The compound can bind to specific receptors, potentially altering signaling pathways related to diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    Research has indicated that compounds similar to 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit promising anticancer effects. A study demonstrated its capability to inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation .
  • Mechanism of Action :
    The mechanism of action involves binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in reduced tumor growth rates in vitro .
  • Comparative Studies :
    Comparative studies with structurally similar compounds have highlighted the unique efficacy of this compound due to its specific halogen substitutions. For instance, variations with different halogens showed differing levels of biological activity .

Comparison with Similar Compounds

3-(4-Ethylphenyl)-5-(2-Fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

  • Key Differences :
    • Position 3: 4-Ethylphenyl (vs. 4-fluorophenyl in the target). Ethyl enhances lipophilicity (logP +0.5–1.0) but reduces electronegativity.
    • Position 5: 2-Fluorobenzyl (vs. 4-chlorobenzyl). Ortho-fluorine may sterically hinder interactions compared to para-substituted halogens.

3-(4-Fluorophenyl)-7,8-Dimethoxy-5-(3-Methylbenzyl)-5H-Pyrazolo[4,3-c]quinoline

  • Key Differences :
    • Methoxy groups at positions 7 and 8: Electron-donating groups increase solubility (cLogP ~3.5 vs. ~4.2 for the target) but may reduce membrane permeability.
    • 3-Methylbenzyl at position 5: Methyl substituent offers weaker halogen-bonding compared to chlorine but improves metabolic stability.

5-[(4-Chlorophenyl)Methyl]-7,8-Dimethoxy-3-(4-Methoxyphenyl)Pyrazolo[4,3-c]Quinoline

  • Key Differences: 4-Methoxyphenyl at position 3: Methoxy’s electron-donating nature contrasts with fluorine’s electronegativity, altering electronic distribution. 7,8-Dimethoxy on quinoline: Further increases polarity (cLogP ~3.8) compared to the target’s unmodified quinoline.
  • Impact : Likely reduced blood-brain barrier penetration but improved aqueous solubility for systemic applications.

Core Heterocycle Modifications

4-{9-Chloro-3,4-Dihydro-2H-Pyrano[3,2-c]Quinolin-5-yl}Benzonitrile

  • Core Structure: Pyrano[3,2-c]quinoline (vs. pyrazolo[4,3-c]quinoline).
  • Key Features: A pyran ring replaces the pyrazole, reducing nitrogen content and altering hydrogen-bonding capacity. Benzonitrile substituent: Strong electron-withdrawing cyano group enhances dipole interactions.
  • Impact: Lower basicity and distinct pharmacokinetic profiles compared to pyrazoloquinolines.

9-Chloro-5-(3-Fluorophenyl)-2-(4-Fluorophenyl)-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine

  • Core Structure: Pyrazolo[1,5-c][1,3]benzoxazine (vs. pyrazolo[4,3-c]quinoline).
  • Key Features: A benzoxazine ring replaces the quinoline, introducing oxygen at position 1. Dual fluorine substituents: Synergistic electronic effects enhance binding to aromatic residues.

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Key Modifications Molecular Formula Molecular Weight cLogP*
Target Compound Pyrazolo[4,3-c]quinoline + dioxino 4-Fluorophenyl 4-Chlorobenzyl Dioxino ring C27H20ClFN3O2 488.92 4.2
3-(4-Ethylphenyl)-5-(2-fluorobenzyl)-... Pyrazolo[4,3-c]quinoline + dioxino 4-Ethylphenyl 2-Fluorobenzyl Ethyl/ortho-F substitution C27H22FN3O2 439.49 4.5
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-... Pyrazolo[4,3-c]quinoline 4-Fluorophenyl 3-Methylbenzyl Methoxy groups at 7,8 C27H22FN3O2 463.49 3.5
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-... Pyrazolo[4,3-c]quinoline 4-Methoxyphenyl 4-Chlorobenzyl Methoxy at 7,8 and 3 C28H24ClN3O3 498.97 3.8
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile Pyrano[3,2-c]quinoline Benzonitrile 9-Chloro Pyrano ring, cyano group C19H14ClN3O 335.79 2.9

*Calculated using fragment-based methods; exact values may vary.

Key Research Findings

Substituent Positioning : Para-substituted halogens (e.g., 4-fluorophenyl, 4-chlorobenzyl) optimize electronic and steric interactions compared to ortho/meta positions .

Metabolic Stability : Fluorine and chlorine substituents reduce oxidative metabolism, extending half-life compared to methoxy or methyl groups .

Solubility-Potency Trade-off : Methoxy groups improve solubility but may reduce potency in hydrophobic environments, as seen in vs. the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.